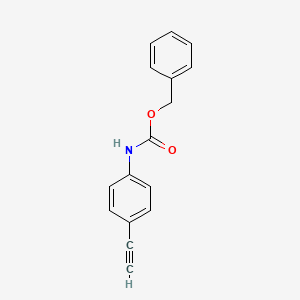
Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(4-ethynylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom and a 4-ethynylphenyl group attached to the carbamate carbonyl carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Amination (Carboxylation) or Rearrangement:
- A common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times .
- Another method uses silicon tetramethoxide as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a carbon dioxide capture agent and catalyst .
-
Carbamoylation:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation and Reduction:
- Benzyl N-(4-ethynylphenyl)carbamate can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not well-documented.
-
Substitution:
- The compound can participate in substitution reactions, particularly nucleophilic substitution, where the benzyl or ethynyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used to remove the benzyl group from the carbamate, typically using palladium on carbon and hydrogen gas.
Strong Acids: Trifluoroacetic acid can be used to remove protecting groups like t-butyloxycarbonyl from carbamates.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of Benzyl N-(4-ethynylphenyl)carbamate would yield the corresponding amine and benzyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- Benzyl N-(4-ethynylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful in multi-step organic syntheses .
Biology and Medicine:
- The compound’s ability to protect amines makes it valuable in the synthesis of biologically active peptides and proteins. It is also used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry:
- In the industrial sector, Benzyl N-(4-ethynylphenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its role as a protecting group allows for the synthesis of complex molecules with high precision.
Mécanisme D'action
Mechanism:
- The mechanism by which Benzyl N-(4-ethynylphenyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. This protection is crucial during multi-step syntheses where selective reactivity is required.
Molecular Targets and Pathways:
- The primary molecular target of Benzyl N-(4-ethynylphenyl)carbamate is the amine group of amino acids or peptides. The compound forms a stable bond with the amine, preventing it from participating in other reactions until the protecting group is removed.
Comparaison Avec Des Composés Similaires
-
t-Butyloxycarbonyl (Boc) Carbamate:
- Boc carbamate is another common protecting group for amines. It can be removed with strong acids like trifluoroacetic acid or by heating .
-
Carboxybenzyl (CBz) Carbamate:
-
Fluorenylmethoxycarbonyl (FMoc) Carbamate:
Uniqueness:
- Benzyl N-(4-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which can participate in additional reactions, providing more versatility in synthetic applications. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively.
Propriétés
Numéro CAS |
371153-68-3 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
benzyl N-(4-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18) |
Clé InChI |
BRAWZMUZHXVUBN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


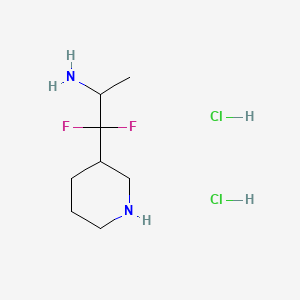
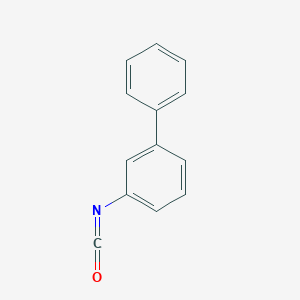
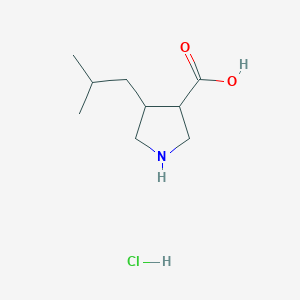
![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)

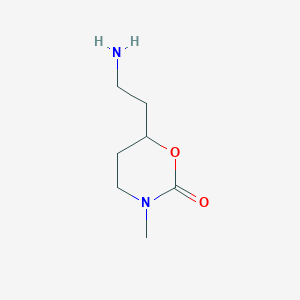
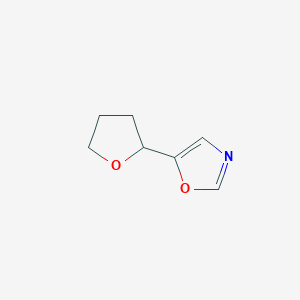
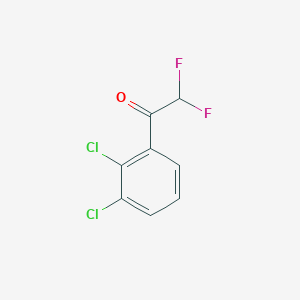
![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)
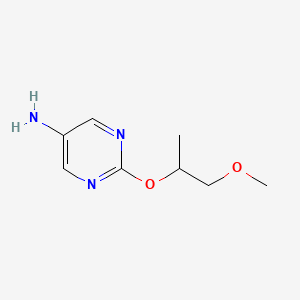
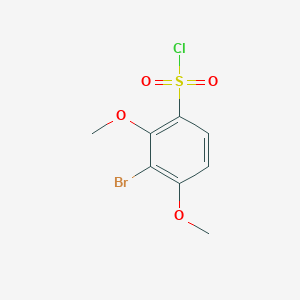
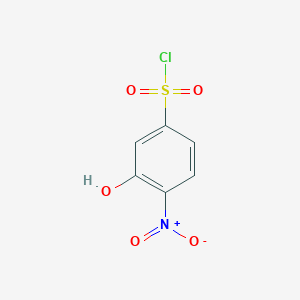
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
